6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-(2-methoxyethoxy)aniline.
Formation of Triazine Ring: The aniline derivative is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of oxidized products with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
- 6-[5-Chloro-2-(2-ethoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine
- This compound
Uniqueness
The unique structural features of this compound, such as the presence of the 2-(2-methoxyethoxy) group, contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116118-75-3 |
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Molecular Formula |
C12H14ClN5O2 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-[5-chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5O2/c1-19-4-5-20-9-3-2-7(13)6-8(9)10-16-11(14)18-12(15)17-10/h2-3,6H,4-5H2,1H3,(H4,14,15,16,17,18) |
InChI Key |
ONJLGYMWDYOPFL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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